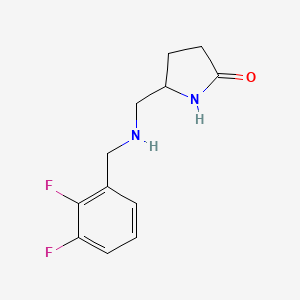
5-(((2,3-Difluorobenzyl)amino)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a difluorophenylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one typically involves the reaction of 2,3-difluorobenzylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques or batch processing with optimized reaction parameters to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
科学的研究の応用
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
2,3-Difluorobenzylamine: A precursor in the synthesis of the target compound.
Pyrrolidinone Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
5-({[(2,3-difluorophenyl)methyl]amino}methyl)pyrrolidin-2-one is unique due to the presence of both the difluorophenyl and pyrrolidinone moieties, which confer specific chemical and biological properties
特性
分子式 |
C12H14F2N2O |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
5-[[(2,3-difluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14F2N2O/c13-10-3-1-2-8(12(10)14)6-15-7-9-4-5-11(17)16-9/h1-3,9,15H,4-7H2,(H,16,17) |
InChIキー |
JBBGGZCROJUDAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


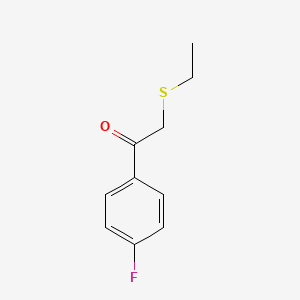
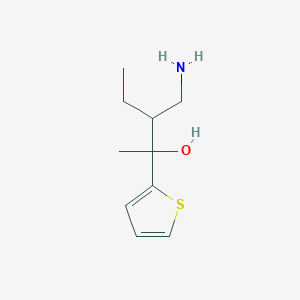
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)
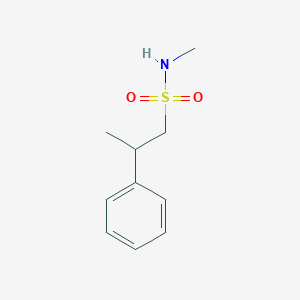
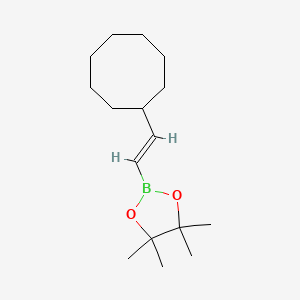

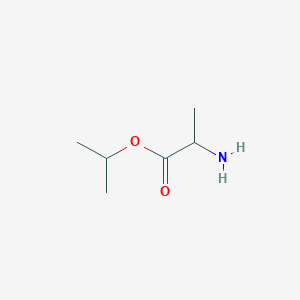
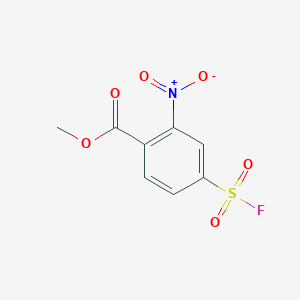
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
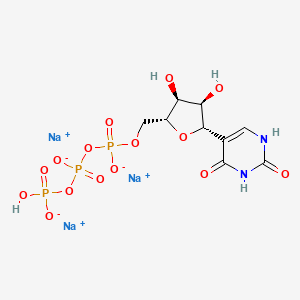
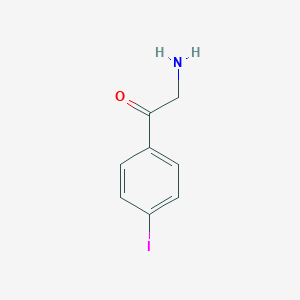
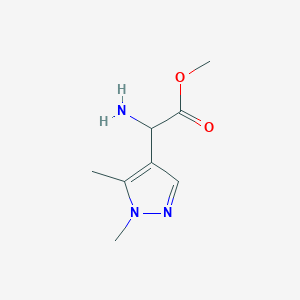
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
